2-(2-苯乙烯基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

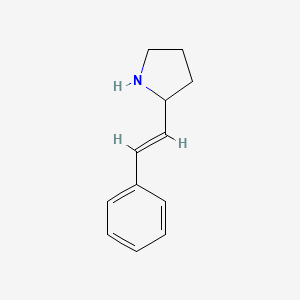

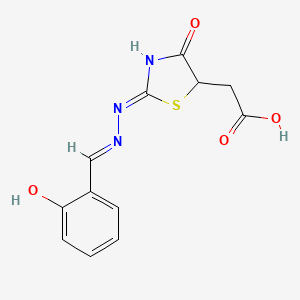

2-(2-Phenylethenyl)pyrrolidine is a compound with the CAS Number: 2154467-80-6 . It is a derivative of pyrrolidine, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound is also related to 1-(2-Phenylethyl)pyrrolidine (PEP), an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .

Synthesis Analysis

The synthesis of pyrrolidine-based compounds often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, 2-substituted pyrrolidines can be prepared from simple materials such as carbonyl compounds and 3-chloropropylamine .Molecular Structure Analysis

The pyrrolidine ring in 2-(2-Phenylethenyl)pyrrolidine is a five-membered saturated aliphatic heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .科学研究应用

化学合成和结构分析

- 吡咯烷及其衍生物(如2-(2-苯乙烯基)吡咯烷)是化学合成中的关键物质。它们添加到2-酰基-1-苯乙炔中,形成结构稳定的异构体,如一项研究中使用X射线衍射分析确定的这些分子的几何形状所示(Stepanova等人,2003)。

有机催化和立体选择性反应

- 一项关于(2S)-2-[(苯亚磺酰基)甲基]吡咯烷(L-脯氨酸衍生物)的研究表明,它作为有机催化剂对环己酮和环戊酮不对称迈克尔加成至β-硝基苯乙烯的效率。这突出了基于吡咯烷的催化剂在以高收率和立体选择性生成γ-硝基羰基化合物中的相关性(Singh等人,2013)。

杂环化合物合成

- 吡咯烷在杂环有机化合物的合成中很重要,在医药和工业中都有应用(例如,作为染料或农用化学物质)。一项研究探索了通过[3+2]环加成合成吡咯烷,突出了它们在现代科学中的重要性(Żmigrodzka等人,2022)。

配合物和催化

- 吡咯烷衍生物已被用于与Ru(II)、Pd(II)和Pt(II)等金属形成配合物。这些配合物被用作有机反应的催化剂,展示了吡咯烷衍生物在催化中的多功能性(Singh等人,2009)。

药物研究

- 吡咯烷衍生物已在药物研究中得到探索,特别是在开发针对特定生物靶点的抑制剂方面。例如,功能化的吡咯烷因其抑制α-甘露糖苷酶活性和影响人类肿瘤细胞生长而受到研究(Fiaux等人,2005)。

天然产物合成

- 通过非对映选择性烯丙基化和顺序氢锆化-环化获得的对映体纯2,3-二取代吡咯烷在合成具有生物学意义的分子(包括天然生物碱)中至关重要(Delaye等人,2010)。

pH探针的开发

- 基于荧光性质的比例式pH探针已使用吡咯烷结构开发。此类探针通过Knoevenagel反应合成,对pH变化表现出高选择性和灵敏度,说明了吡咯烷在分析化学中的应用(Liu等人,2017)。

未来方向

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new pyrrolidine compounds with different biological profiles . The design and development of more active and less toxic drug candidates are possible by elucidating the structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .

作用机制

Target of Action

It is known that pyrrolidine derivatives, which include 2-(2-phenylethenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives have been reported to be involved in a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives have been shown to possess several important biological activities, as mentioned above .

Action Environment

It is known that the stability of organoboron reagents, which are used in the synthesis of compounds like 2-(2-phenylethenyl)pyrrolidine, is influenced by reaction conditions .

属性

IUPAC Name |

2-[(E)-2-phenylethenyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,8-9,12-13H,4,7,10H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQABZKJKPSSY-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(NC1)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2625915.png)

![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)

![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)

![Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2625930.png)

![4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B2625934.png)